molecular formula C18H27N3O4 B1620510 4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 904815-72-1

4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1620510
M. Wt: 349.4 g/mol
InChI Key: WJIZHULBSSWCEO-UHFFFAOYSA-N
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Description

4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in this area involves the synthesis and detailed characterization of derivatives of the specified compound, utilizing techniques such as FT-IR, 1H & 13C NMR, LCMS spectroscopy, and single crystal X-ray diffraction analysis. Studies have described the synthesis of ester and hydrazide derivatives, highlighting their structural features, such as linear or L-shaped molecular conformations and specific intermolecular interactions that contribute to their crystal packing architectures (Kulkarni et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of newly synthesized compounds related to the specified chemical structure. These investigations assess the effectiveness of such derivatives against various microorganisms, finding that some compounds exhibit moderate to good antimicrobial activity. This line of research contributes to the search for new antimicrobial agents with potential applications in treating infections (Fandaklı et al., 2012), (Bektaş et al., 2007).

Biological Evaluation Beyond Antimicrobial Effects

Research has also focused on evaluating the biological activities of compounds related to "4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester" beyond their antimicrobial effects. This includes examining their antibacterial, anthelmintic, and potential anti-inflammatory or analgesic properties, contributing valuable insights into their therapeutic potential and mechanisms of action. For instance, compounds have been shown to exhibit poor antibacterial but moderate anthelmintic activity, suggesting their use in specific biological contexts (Sanjeevarayappa et al., 2015).

Advanced Material Science Applications

Some studies extend beyond biological evaluations, delving into the applications of these compounds in material science, such as their role in organic crystal engineering. These investigations provide insights into the supramolecular organizations and thermochemical properties of piperazinediones derived from related structures, showcasing the versatility and potential utility of these compounds in designing advanced materials with specific properties (Wells et al., 2012).

properties

IUPAC Name

tert-butyl 4-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)21-11-9-20(10-12-21)13-16(19-23)14-5-7-15(24-4)8-6-14/h5-8,23H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIZHULBSSWCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378119
Record name 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

CAS RN

904815-72-1
Record name 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

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